molecular formula C13H17NO B8613347 (3-Benzyl-3-azabicyclo[3.1.0]hexan-1-yl)methanol

(3-Benzyl-3-azabicyclo[3.1.0]hexan-1-yl)methanol

Cat. No. B8613347
M. Wt: 203.28 g/mol
InChI Key: DMOKYXYTWWRZDY-UHFFFAOYSA-N
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Patent
US07592359B2

Procedure details

A solution of 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester (2.5 gm, 0.0108 mole) in tetrahydrofuran (20 ml) was added to a suspension of lithium aluminium hydride (0.966 gm, 0.026 mole) in tetrahydrofuran (50 ml). The resulting mixture was heated to reflux for 2 hours. The reaction mixture was carefully quenched with saturated aqueous NH4Cl (1 ml), treated with ethyl acetate (50 ml) and stirred for 1 hour. The solution was filtered and the removal of solution from the filtrate provided the crude title product which was purified by column chromatography (100-200 mesh, silicagel), eluting the compound with 15% ethyl acetate in hexane to give pure product as a colorless oil.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.966 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]12[CH2:11][CH:10]1[CH2:9][N:8]([CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH2:7]2)=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[CH2:12]([N:8]1[CH2:9][CH:10]2[C:6]([CH2:4][OH:3])([CH2:11]2)[CH2:7]1)[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)OC(=O)C12CN(CC2C1)CC1=CC=CC=C1
Name
Quantity
0.966 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was carefully quenched with saturated aqueous NH4Cl (1 ml)
ADDITION
Type
ADDITION
Details
treated with ethyl acetate (50 ml)
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the removal of solution from the filtrate
CUSTOM
Type
CUSTOM
Details
provided the crude title product which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (100-200 mesh, silicagel)
WASH
Type
WASH
Details
eluting the compound with 15% ethyl acetate in hexane
CUSTOM
Type
CUSTOM
Details
to give pure product as a colorless oil

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C1=CC=CC=C1)N1CC2(CC2C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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